molecular formula C14H13N B8410981 4-(4-Methylstyryl) pyridine

4-(4-Methylstyryl) pyridine

Cat. No. B8410981
M. Wt: 195.26 g/mol
InChI Key: GQLIWGHJUSUIRN-UHFFFAOYSA-N
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Patent
US06020436

Procedure details

By the procedure described in Ex. 1 4-tolualdehyde (12.6 g) and 4-picoline (9.3 g) were reacted to obtain 4-(4-methylstyryl)pyridine.
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:9])[CH:6]=[CH:5][C:4]([CH:7]=O)=[CH:3][CH:2]=1.[N:10]1[CH:15]=[CH:14][C:13]([CH3:16])=[CH:12][CH:11]=1>>[CH3:9][C:1]1[CH:6]=[CH:5][C:4]([CH:7]=[CH:16][C:13]2[CH:14]=[CH:15][N:10]=[CH:11][CH:12]=2)=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
12.6 g
Type
reactant
Smiles
C1(=CC=C(C=C1)C=O)C
Name
Quantity
9.3 g
Type
reactant
Smiles
N1=CC=C(C=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=CC2=CC=NC=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.